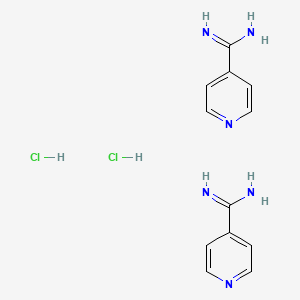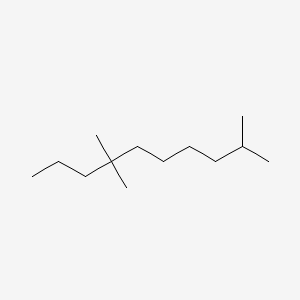
2,7,7-Trimethyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,7-Trimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
2,7,7-Trimethyldecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.
Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Mécanisme D'action
The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,7-Trimethyldecane
- 2,3,7-Trimethyldecane
- 2,6,7-Trimethyldecane
Uniqueness
2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.
Propriétés
Formule moléculaire |
C13H28 |
|---|---|
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,7,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3 |
Clé InChI |
MMNMSFKIDFVSAF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
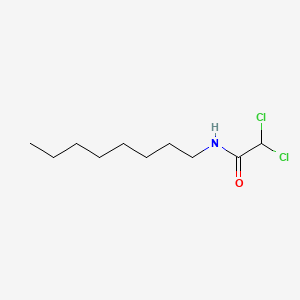
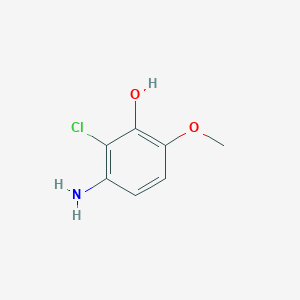
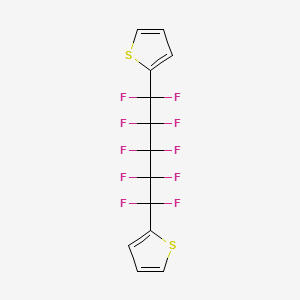
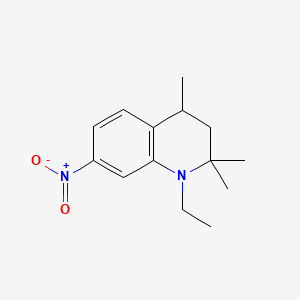
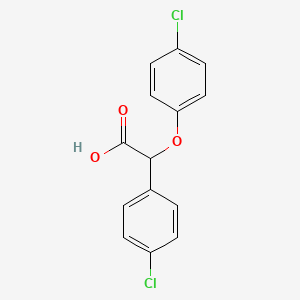
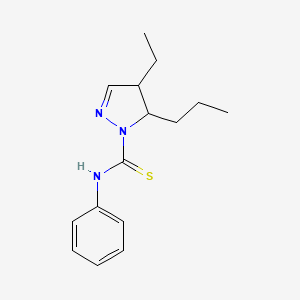
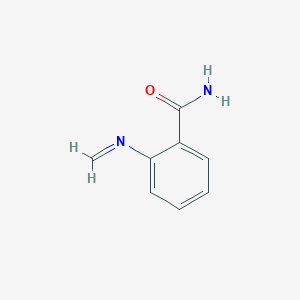

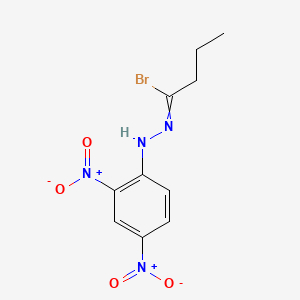
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)

